

An In-depth Technical Guide to 4-Ethoxybenzonitrile (CAS 25117-74-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxybenzonitrile**

Cat. No.: **B1329842**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxybenzonitrile**, a versatile aromatic nitrile compound. It covers its physicochemical properties, synthesis, purification, and analytical characterization, with a focus on its applications as an intermediate in the pharmaceutical and liquid crystal industries.

Core Compound Information

4-Ethoxybenzonitrile, with the CAS number 25117-74-2, is an organic compound featuring a benzene ring substituted with an ethoxy ($-\text{OCH}_2\text{CH}_3$) group and a nitrile ($-\text{C}\equiv\text{N}$) group at the para position.^[1] This substitution pattern imparts a moderate polarity to the molecule.^[1] It is also commonly known as p-ethoxybenzonitrile.^[1]

Physicochemical Properties

4-Ethoxybenzonitrile is typically a white to light yellow crystalline powder or solid at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	25117-74-2	[2][3]
Molecular Formula	C ₉ H ₉ NO	[2][3]
Molecular Weight	147.17 g/mol	[2][3]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	61-63 °C	Not explicitly cited
Boiling Point	Data not available	
Density	Data not available	
Solubility	Soluble in many organic solvents	[4]

Synthesis and Purification

The synthesis of **4-Ethoxybenzonitrile** can be effectively achieved through a Williamson ether synthesis, a well-established method for forming ethers.^[4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 4-Ethoxybenzonitrile

This protocol describes the synthesis of **4-Ethoxybenzonitrile** from 4-cyanophenol and an ethylating agent.

Materials:

- 4-Cyanophenol
- Ethyl iodide or Ethyl bromide
- Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

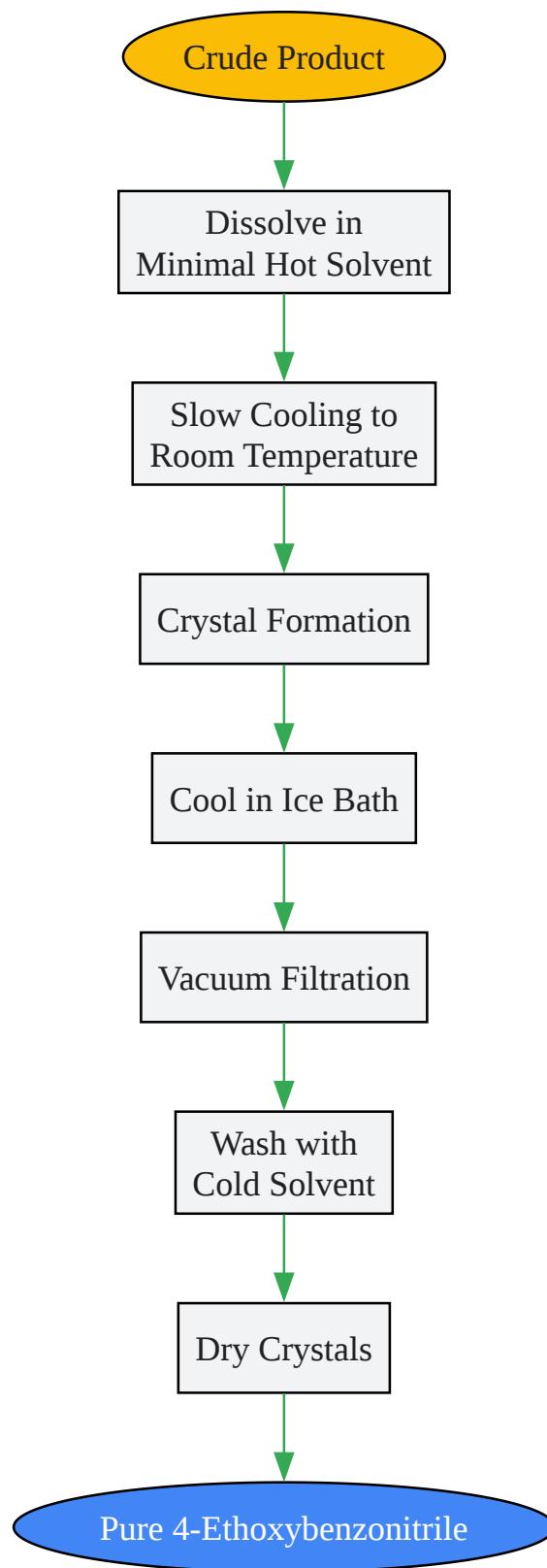
- Acetone or Dimethylformamide (DMF)
- Water
- Dichloromethane or Ethyl acetate
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenol in a suitable solvent such as acetone or DMF.
- Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
- To this mixture, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.
- Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase to obtain the crude **4-Ethoxybenzonitrile**.

Fig. 1: General workflow for the synthesis of **4-Ethoxybenzonitrile**.

Purification Protocol: Recrystallization


The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **4-Ethoxybenzonitrile**
- Suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
- Erlenmeyer flask
- Heating source (hot plate)
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude **4-Ethoxybenzonitrile** to an Erlenmeyer flask.
- Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or ethyl acetate).
- Heat the mixture gently until the solid completely dissolves.
- If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a hot, good solvent, and then add a hot, poor solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

[Click to download full resolution via product page](#)

Fig. 2: General workflow for the purification of **4-Ethoxybenzonitrile** by recrystallization.

Analytical Characterization

The structure and purity of **4-Ethoxybenzonitrile** can be confirmed using various spectroscopic techniques. While experimental spectra for **4-Ethoxybenzonitrile** are not readily available in public databases, the expected spectral data can be inferred from its structure and comparison with similar compounds like 4-Methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons on the benzene ring (two doublets, characteristic of a para-substituted system).
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the aromatic ring, and the nitrile carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Ethoxybenzonitrile** will exhibit characteristic absorption bands. The most prominent peaks would be:

- A strong, sharp peak around $2220\text{-}2230\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.
- Strong absorptions in the $1250\text{-}1000\text{ cm}^{-1}$ region due to the $\text{C}-\text{O}$ stretching of the ether linkage.
- Peaks in the $3100\text{-}3000\text{ cm}^{-1}$ range for aromatic $\text{C}-\text{H}$ stretching and below 3000 cm^{-1} for aliphatic $\text{C}-\text{H}$ stretching of the ethoxy group.
- Absorptions around 1600 cm^{-1} and 1500 cm^{-1} due to $\text{C}=\text{C}$ stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-Ethoxybenzonitrile** would show a molecular ion peak (M^+) at $\text{m/z} = 147$, corresponding to its molecular weight.^[5]

Applications in Drug Development and Material Science

4-Ethoxybenzonitrile serves as a key intermediate in the synthesis of more complex molecules for various applications.

Pharmaceutical Intermediate

Benzonitrile derivatives are important building blocks in medicinal chemistry. **4-Ethoxybenzonitrile** is a precursor for the synthesis of various pharmaceutical agents. For instance, the related compound, 4-(2-dimethylamino)ethoxybenzonitrile, is a known intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders.^[6] This suggests a potential synthetic pathway where the ethoxy group of **4-ethoxybenzonitrile** could be further functionalized.

[Click to download full resolution via product page](#)

Fig. 3: Role as a pharmaceutical intermediate.

Liquid Crystal Precursor

Alkoxy-substituted benzonitriles are common structural motifs in liquid crystal molecules. The rigid benzonitrile core provides the necessary anisotropy, while the flexible alkoxy chain influences the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. **4-Ethoxybenzonitrile** can be used as a precursor to synthesize more complex liquid crystalline materials with desired electro-optical properties for display applications.^[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **4-Ethoxybenzonitrile**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of **4-Ethoxybenzonitrile** for researchers and professionals. Further investigation into its specific reaction kinetics, biological activities, and material properties will undoubtedly uncover new applications for this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2007074386A2 - A novel process for synthesis of itopride and its novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 2. Benzonitrile, 4-ethoxy- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzonitrile, 4-ethoxy- [webbook.nist.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethoxybenzonitrile (CAS 25117-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329842#4-ethoxybenzonitrile-cas-25117-74-2-overview>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com